molecular formula C9H9BrO4 B8703759 (2-Bromo-5-hydroxy-4-methoxy-phenyl)-acetic acid

(2-Bromo-5-hydroxy-4-methoxy-phenyl)-acetic acid

Cat. No. B8703759
M. Wt: 261.07 g/mol
InChI Key: KTFZKMIKVJGJJI-UHFFFAOYSA-N
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Patent
US08153808B2

Procedure details

To 3-hydroxy-4-methoxy-phenyl acetic acid (8 g) in 150 ml acetic acid was added drop wise 2.48 ml bromine. The mixture was stirred 18 hours at room temperature under nitrogen. The solvent was then removed in vacuo and the residue was triturated with toluene, filtered, washed with toluene then hexane to yield 11.1 g (2-bromo-5-hydroxy-4-methoxy-phenyl)-acetic acid a solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[Br:14]Br>C(O)(=O)C>[Br:14][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([OH:1])=[CH:3][C:4]=1[CH2:10][C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
2.48 mL
Type
reactant
Smiles
BrBr
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 18 hours at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with toluene
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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